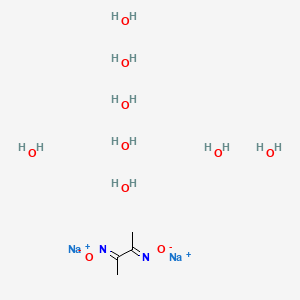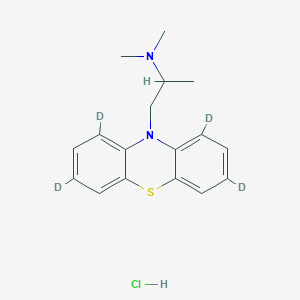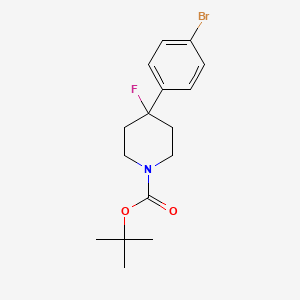
Tert-butyl 4-(4-bromophenyl)-4-fluoropiperidine-1-carboxylate
Descripción general
Descripción
Tert-butyl 4-(4-bromophenyl)-4-fluoropiperidine-1-carboxylate (TBPFPC) is a synthetic compound used in a variety of scientific research applications. It is a derivative of the 4-fluoropiperidine family, which is known to have a wide range of biological activities. TBPFPC is used in a variety of research applications such as drug discovery, medicinal chemistry, and organic synthesis.
Mecanismo De Acción
Tert-butyl 4-(4-bromophenyl)-4-fluoropiperidine-1-carboxylate is known to interact with a variety of biological targets, including enzymes and receptors. Its mechanism of action is not fully understood, but it is thought to interact with proteins and enzymes, modulating their function and activity.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, as well as to modulate the activity of certain enzymes. It has also been shown to have cytotoxic and antitumor activities, as well as to inhibit the growth of certain bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tert-butyl 4-(4-bromophenyl)-4-fluoropiperidine-1-carboxylate is a useful compound for a variety of laboratory experiments. It is relatively easy to synthesize and can be used as a starting material for the synthesis of other compounds. It is also relatively stable and can be stored for a long period of time without degradation. However, it is toxic and should be handled with care.
Direcciones Futuras
Tert-butyl 4-(4-bromophenyl)-4-fluoropiperidine-1-carboxylate has a wide range of potential applications in scientific research. It could be used to develop new drugs and therapeutic agents, as well as to further study its biochemical and physiological effects. It could also be used in organic synthesis to create novel compounds with potential applications. Additionally, it could be used to further investigate its mechanism of action and to identify new targets for drug development. Finally, it could be used to explore new methods of synthesis and to develop more efficient and cost-effective methods of production.
Aplicaciones Científicas De Investigación
Tert-butyl 4-(4-bromophenyl)-4-fluoropiperidine-1-carboxylate is used in a variety of scientific research applications. It is used in drug discovery and medicinal chemistry, as it can be used to synthesize novel compounds with potential therapeutic applications. It is also used in organic synthesis, as it can be used as a starting material for the synthesis of other compounds.
Propiedades
IUPAC Name |
tert-butyl 4-(4-bromophenyl)-4-fluoropiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BrFNO2/c1-15(2,3)21-14(20)19-10-8-16(18,9-11-19)12-4-6-13(17)7-5-12/h4-7H,8-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJAXYEOEPQQWCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701159647 | |
| Record name | 1,1-Dimethylethyl 4-(4-bromophenyl)-4-fluoro-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701159647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1093064-85-7 | |
| Record name | 1,1-Dimethylethyl 4-(4-bromophenyl)-4-fluoro-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1093064-85-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 4-(4-bromophenyl)-4-fluoro-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701159647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

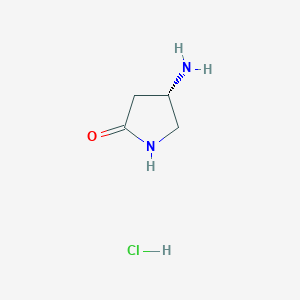
![3-Oxa-9-azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B1456394.png)

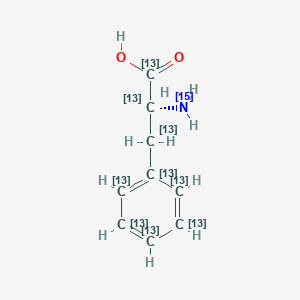
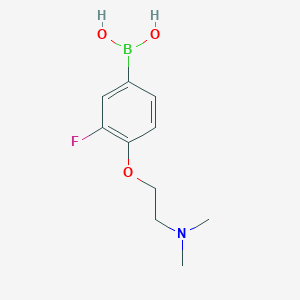


![tert-Butyl 3-[(2,4-dichlorobenzyl)amino]-4-hydroxypyrrolidine-1-carboxylate](/img/structure/B1456407.png)
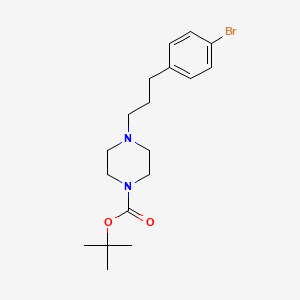

![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-valine-2,3,4,4,4,4',4',4'-d8](/img/structure/B1456412.png)
